An In-depth Technical Guide to 2-Chloropentan-1-ol: Properties, Synthesis, and Analysis
An In-depth Technical Guide to 2-Chloropentan-1-ol: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloropentan-1-ol is a halogenated alcohol with significant potential as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive chlorine atom and a primary alcohol, allows for a wide range of chemical transformations, making it a valuable intermediate in the preparation of more complex molecules, including pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the chemical and physical properties, synthetic methodologies, and analytical protocols for 2-Chloropentan-1-ol, tailored for professionals in research and drug development.
Chemical and Physical Properties
2-Chloropentan-1-ol, with the molecular formula C₅H₁₁ClO, is a chiral molecule due to the stereocenter at the second carbon atom.[1] It exists as a pair of enantiomers, (R)-2-chloropentan-1-ol and (S)-2-chloropentan-1-ol. While the physical properties of the enantiomers are identical, their biological activities and interactions in stereoselective reactions can differ significantly.[1]
General and Computed Properties
Table 1: General and Computed Properties of 2-Chloropentan-1-ol
| Property | Value | Source |
| IUPAC Name | 2-chloropentan-1-ol | PubChem[2] |
| Molecular Formula | C₅H₁₁ClO | PubChem[2] |
| Molecular Weight | 122.59 g/mol | PubChem[2] |
| CAS Number | 139364-99-1 | --- |
| Canonical SMILES | CCCC(CO)Cl | PubChem[2] |
| InChI Key | BSPZHSJUMXYBOD-UHFFFAOYSA-N | PubChem[2] |
| XLogP3 | 1.5 | PubChem[2][3] |
| Hydrogen Bond Donor Count | 1 | PubChem[2][3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2][3] |
| Rotatable Bond Count | 3 | PubChem[2][3] |
| Exact Mass | 122.0498427 | PubChem[2][3] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[2][3] |
Solubility
Direct experimental data on the solubility of 2-Chloropentan-1-ol is scarce. However, based on the properties of related compounds like 1-chloropentane and 2-chloropentane, it is predicted to be sparingly soluble in water and soluble in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons.
Synthesis of 2-Chloropentan-1-ol
The synthesis of 2-Chloropentan-1-ol can be approached through several synthetic strategies, primarily involving the formation of the chlorohydrin functionality.
General Synthetic Approaches
Common methods for the synthesis of chlorohydrins include:
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Ring-opening of epoxides: The reaction of an appropriate epoxide with a chlorine source, such as hydrogen chloride, is a widely used method for preparing chlorohydrins.[4]
-
Halohydroxylation of alkenes: The addition of hypochlorous acid (HOCl) to an alkene is another common route.[1] The regioselectivity of this reaction is governed by Markovnikov's rule.
Stereoselective Synthesis
Given the chirality of 2-Chloropentan-1-ol, stereoselective synthesis is often desired, particularly for pharmaceutical applications. Biocatalytic and chemoenzymatic methods have shown promise in achieving high enantioselectivity in the synthesis of related compounds like (S)-2-chloropentan-1-ol.[1]
Illustrative Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of a chlorohydrin from an alkene, a common strategy that could be adapted for 2-Chloropentan-1-ol.
Caption: A generalized workflow for the synthesis of 2-Chloropentan-1-ol.
Experimental Protocols
Synthesis of 2-Chloropentane from 2-Pentanol (for reference)
This protocol describes the conversion of a secondary alcohol to a secondary alkyl chloride, a transformation analogous to one of the functionalities in 2-Chloropentan-1-ol.
Materials:
-
2-Pentanol
-
Pyridine
-
N,N-dimethylformamide (DMF)
-
Methanesulfonyl chloride (MsCl)
-
Acetic acid
-
Water
-
Sodium hydrogen carbonate
Procedure:
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To a reactor at room temperature, add 2-pentanol, pyridine, and N,N-dimethylformamide.
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Stir the mixture at 0 to 5 °C for approximately 18 minutes.
-
Add methanesulfonyl chloride dropwise to the reactor, maintaining an internal temperature of 10 °C or below.
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After the addition is complete, heat the reaction mixture to an internal temperature of 60 to 65 °C and stir for 11.5 hours.
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Cool the mixture to 30 °C and add acetic acid and water to cause phase separation. Remove the aqueous phase.
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Wash the organic phase with a solution of sodium hydrogen carbonate in water. Separate and remove the aqueous phase.
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Concentrate the organic phase under reduced pressure.
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Distill the residue under reduced pressure to obtain 2-chloropentane.[5]
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of 2-Chloropentan-1-ol.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The chemical shifts will be influenced by the neighboring chlorine and hydroxyl groups.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton, with the carbons attached to the chlorine and oxygen atoms appearing at characteristic downfield shifts.
Infrared (IR) Spectroscopy:
The IR spectrum of 2-Chloropentan-1-ol is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. A C-Cl stretching vibration is also expected, typically in the range of 600-800 cm⁻¹.
Mass Spectrometry (MS):
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio).
Chromatographic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for separating and identifying volatile compounds like 2-Chloropentan-1-ol and its isomers. The retention time and the mass spectrum can be used for identification and purity assessment.
Chiral High-Performance Liquid Chromatography (Chiral HPLC):
To separate the enantiomers of 2-Chloropentan-1-ol, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase to resolve the (R) and (S) enantiomers.
The logical workflow for the complete analysis of a synthesized sample of 2-Chloropentan-1-ol is depicted below.
Caption: A logical workflow for the analytical characterization of 2-Chloropentan-1-ol.
Conclusion
2-Chloropentan-1-ol is a valuable chiral building block with significant potential in organic synthesis. While detailed experimental data for this specific compound is not extensively documented in publicly available sources, this guide provides a comprehensive overview of its computed properties, general synthetic strategies, and appropriate analytical techniques based on established chemical principles and data from related compounds. For researchers and drug development professionals, this information serves as a foundational resource for the synthesis, purification, and characterization of 2-Chloropentan-1-ol and its derivatives. Further research to determine and publish the experimental physicochemical properties of this compound would be a valuable contribution to the chemical community.
References
- 1. 2-Chloropentan-1-ol | 139364-99-1 | Benchchem [benchchem.com]
- 2. 2-Chloropentan-1-ol | C5H11ClO | CID 17802878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2S)-2-chloropentan-1-ol | C5H11ClO | CID 87787526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Chloropentan-2-ol | 17658-32-1 | Benchchem [benchchem.com]
- 5. 2-CHLOROPENTANE synthesis - chemicalbook [chemicalbook.com]
